molecular formula C17H12O2 B1243290 1-Methoxypyrene-6,7-oxide

1-Methoxypyrene-6,7-oxide

Cat. No.: B1243290
M. Wt: 248.27 g/mol
InChI Key: NKUNJGBFRAVFHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methoxypyrene-6,7-oxide is an organic heteropentacyclic compound and an organic polycyclic compound.

Scientific Research Applications

Electrochemical Sensing

1-Methoxypyrene-6,7-oxide, as a derivative of polycyclic aromatic hydrocarbons (PAHs), can be utilized in electrochemical sensors. For instance, graphene oxide frameworks have been used for the pre-concentrating and sensing of 1-hydroxypyrene, which is related to this compound. These frameworks enhance signal response and adsorption stability, making them suitable for the sensitive analysis of PAH metabolites (Shen et al., 2012).

Ligand Bridging in Coordination Polymers

4-Methoxypyridine N-oxide, a compound related to this compound, has been used to generate coordination polymers with silver atoms. These polymers demonstrate the ability of the ligand to bridge multiple metal atoms, which is significant in the study of coordination chemistry and material science (Puttreddy & Steel, 2014).

Polymerization and Copolymerization

Alkoxyoxiranes, which include derivatives like this compound, have been shown to undergo controlled cationic homopolymerization and copolymerization. These processes are mediated by Lewis acid catalysts, which are critical for the successful controlled polymerization of such compounds (Kanazawa et al., 2014).

Chemiluminescent Probes

Compounds like methoxyvinylpyrene, similar to this compound, have been synthesized to model chemiluminescence mechanisms. They are used as efficient and specific probes for detecting singlet oxygen and its equivalents, useful in biochemical and environmental studies (Posner et al., 1984).

Photophysical Properties and Proton Transfer

Studies on compounds similar to this compound, like 1-methoxypyrene-2-carbaldehyde, have explored their photophysical properties. These studies focus on excited state intramolecular proton transfer (ESIPT) and the influence of intramolecular hydrogen bonds on their structural and photophysical behavior (Yin et al., 2016).

Properties

Molecular Formula

C17H12O2

Molecular Weight

248.27 g/mol

IUPAC Name

10-methoxy-3-oxapentacyclo[7.6.2.02,4.06,16.013,17]heptadeca-1(16),5,7,9,11,13(17),14-heptaene

InChI

InChI=1S/C17H12O2/c1-18-13-7-4-9-2-6-12-16-10(8-14-17(12)19-14)3-5-11(13)15(9)16/h2-8,14,17H,1H3

InChI Key

NKUNJGBFRAVFHT-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=CC3=CC4C(O4)C5=C3C2=C(C=C5)C=C1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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